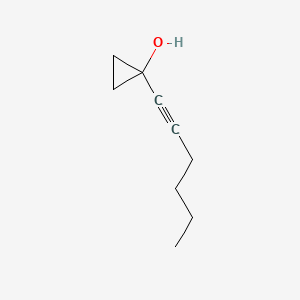

Cyclopropanol, 1-(1-hexynyl)-

Description

Significance of Cyclopropanol (B106826) Architectures in Strain-Release Chemistry and Donor-Acceptor Cyclopropanes

Cyclopropanol derivatives are valuable intermediates in organic synthesis, primarily because of the significant strain energy inherent in their three-membered ring structure. rsc.orgtcichemicals.com This ring strain, estimated to be around 28 kcal/mol, can be strategically released in chemical reactions, driving a variety of transformations that would otherwise be thermodynamically unfavorable. rsc.orgscholaris.ca This "strain-release" chemistry allows cyclopropanols to act as potent three-carbon (C3) synthons, providing access to a wide array of acyclic and cyclic compounds. researchgate.netrsc.org

The reactivity of cyclopropanols is further enhanced by the electronic nature of their substituents. When a cyclopropane (B1198618) ring is substituted with both an electron-donating group (D) and an electron-accepting group (A), it is classified as a donor-acceptor (D-A) cyclopropane. acs.orguwo.ca The hydroxyl group in a cyclopropanol acts as an electron-donating group, activating the adjacent carbon-carbon bonds of the cyclopropane ring. rsc.org This "push-pull" electronic effect polarizes the C-C bond, rendering the carbon atom bearing the donor group susceptible to electrophilic attack and the other carbon atoms prone to nucleophilic attack. rsc.orgchinesechemsoc.org This polarization effectively makes the D-A cyclopropane a masked 1,3-zwitterion, a versatile reactive species that can participate in a multitude of transformations, including cycloadditions and ring-opening reactions. chinesechemsoc.orguni-freiburg.de

The strategic placement of donor and acceptor groups on the cyclopropane ring allows for precise control over its reactivity, enabling the synthesis of complex molecular scaffolds. acs.orgresearchgate.net For instance, Lewis acid activation can initiate domino transformations in D-A cyclopropanes, leading to the formation of various heterocyclic and carbocyclic systems. acs.orguni-freiburg.de The ability to harness the strain energy and the tailored electronic properties of D-A cyclopropanols makes them powerful tools in the construction of intricate molecular architectures. chinesechemsoc.org

Unique Reactivity Profile Imparted by the 1-Alkynyl Moiety

The incorporation of a 1-alkynyl group onto the cyclopropanol framework introduces a new dimension of reactivity, creating a bifunctional molecule with a rich and diverse chemical profile. The alkyne moiety, a region of high electron density, can readily coordinate to transition metals, opening up a plethora of catalytic transformations. acs.orgresearchgate.net This interaction with transition metals can lead to novel rearrangements and ring-expansion reactions that are not accessible with simple cyclopropanols. acs.orgnih.gov

For example, the complexation of 1-alkynylcyclopropanols with dicobalt octacarbonyl has been shown to facilitate a novel rearrangement to form 2-cyclopenten-1-ones. acs.orgresearchgate.netresearchgate.net This transformation highlights the unique interplay between the strained cyclopropane ring and the metal-activated alkyne. Similarly, gold and ruthenium catalysts can promote distinct ring-expansion pathways, leading to the formation of either alkylidene cyclobutanones or β-substituted cyclopentenones, respectively. nih.govnih.govnih.gov The choice of metal catalyst can thus be used to selectively direct the reaction towards a desired cyclic ketone product.

The alkyne group also serves as a versatile handle for further functionalization. It can participate in a wide range of classical alkyne reactions, such as cycloadditions, reductions, and coupling reactions, allowing for the elaboration of the initial cyclopropanol scaffold into more complex structures. nih.gov The presence of both the strained ring and the reactive alkyne in a single molecule makes 1-alkynylcyclopropanols highly valuable intermediates for the rapid assembly of diverse and complex molecular targets. nih.govacs.org

Historical Context and Evolution of Research on 1-Alkynylcyclopropanols

The study of cyclopropanes has a long history in organic chemistry, with early research focusing on their synthesis and fundamental reactivity. tcichemicals.commarquette.edu The unique properties of the cyclopropane ring, stemming from its high strain and unusual bonding, have intrigued chemists for decades. tcichemicals.com The development of methods for the synthesis of functionalized cyclopropanes, including cyclopropanols, laid the groundwork for their use as versatile building blocks. researchgate.netorganic-chemistry.org

Research into 1-alkynylcyclopropanols gained significant momentum with the discovery of their unique transition metal-catalyzed rearrangements. A seminal report on the dicobalt octacarbonyl-mediated rearrangement of 1-alkynylcyclopropanols to 2-cyclopentenones marked a significant milestone in the field. acs.orgresearchgate.netoup.com This discovery showcased the potential of using the alkyne moiety as a "handle" to trigger novel transformations of the cyclopropane ring.

Subsequent research has focused on expanding the scope of these reactions and exploring the use of other transition metal catalysts. researchgate.netoup.comoup.com The development of catalytic versions of these rearrangements has further enhanced their synthetic utility. researchgate.netoup.com More recently, the focus has shifted towards enantioselective transformations, aiming to control the stereochemistry of the products formed from these versatile starting materials. rsc.orgnih.gov The ongoing exploration of the chemistry of 1-alkynylcyclopropanols continues to unveil new and powerful synthetic methodologies, solidifying their importance in modern organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-hex-1-ynylcyclopropan-1-ol |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-9(10)7-8-9/h10H,2-4,7-8H2,1H3 |

InChI Key |

CGHXQWYMPPOMAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC1(CC1)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 1 Hexynyl Cyclopropanol Transformations

Ring-Opening Reactions

The high degree of ring strain in the cyclopropane (B1198618) ring of 1-(1-hexynyl)cyclopropanol makes it susceptible to cleavage under a variety of conditions, leading to a cascade of rearrangements and the formation of larger, more stable ring systems or acyclic compounds. The nature of the catalyst and the reaction conditions play a crucial role in directing the reaction towards a specific pathway and product.

Acid-Catalyzed Ring Opening and Rearrangements

While specific studies on the acid-catalyzed ring opening of 1-(1-hexynyl)cyclopropanol are not extensively documented, the reactivity of analogous substituted cyclopropanols suggests that a pinacol-type rearrangement is a plausible and expected pathway. This type of rearrangement is a classic acid-catalyzed reaction of 1,2-diols, and the underlying principles can be extended to cyclopropanols bearing a hydroxyl group.

The proposed mechanism commences with the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation adjacent to the cyclopropane ring. The inherent strain of the three-membered ring facilitates the cleavage of one of the internal C-C bonds, which migrates to the carbocation center. This concerted ring expansion and migration relieves the ring strain and leads to the formation of a more stable, resonance-stabilized oxonium ion intermediate. Subsequent deprotonation of this intermediate yields the final ring-expanded product, typically a cyclobutanone (B123998) derivative. In the case of 1-(1-hexynyl)cyclopropanol, this rearrangement would be expected to produce a 2-alkylidene-cyclobutanone. The regioselectivity of the C-C bond migration is influenced by the substitution pattern on the cyclopropane ring, with the migration of the more substituted carbon being generally favored.

Base-Catalyzed Ring Opening

The investigation of base-catalyzed ring-opening reactions of 1-(1-hexynyl)cyclopropanol and closely related 1-alkynylcyclopropanols reveals this to be a less commonly explored area of their reactivity. Extensive literature searches have not yielded specific examples or detailed mechanistic studies for the base-induced ring cleavage of this particular class of compounds under homogenous basic conditions. The reactivity of cyclopropanols under basic conditions is often associated with substrates bearing additional activating groups, such as gem-dihalides, which significantly alter the electronic nature of the cyclopropane ring and facilitate different reaction pathways. Therefore, based on the currently available scientific literature, the base-catalyzed ring-opening reactions of 1-(1-hexynyl)cyclopropanol remain an underdeveloped area of study.

Transition Metal-Catalyzed Ring Opening

Transition metals have proven to be exceptionally versatile catalysts for promoting a wide array of transformations involving 1-(1-hexynyl)cyclopropanol and its derivatives. The ability of transition metals to coordinate with the alkyne and/or the hydroxyl group, followed by oxidative addition into the strained C-C bonds of the cyclopropane ring, opens up a rich landscape of catalytic cycles. These reactions are often highly selective and provide access to complex molecular architectures that would be challenging to synthesize through other means. The choice of the transition metal catalyst is paramount, as it can steer the reaction towards divergent pathways, leading to the formation of different cyclic ketones, such as cyclobutanones and cyclopentenones.

Cationic gold(I) complexes have emerged as powerful and selective catalysts for the ring expansion of 1-alkynylcyclopropanols, including substrates structurally similar to 1-(1-hexynyl)cyclopropanol. organic-chemistry.orgsynarchive.com These reactions typically yield alkylidenecyclobutanones and can be stereospecific. organic-chemistry.orgsynarchive.com The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne moiety, which acts as a π-acid, activating the alkyne for nucleophilic attack. The adjacent strained C-C bond of the cyclopropane ring then undergoes a 1,2-migration onto the activated alkyne, leading to a ring-expanded vinylgold intermediate. Subsequent protodeauration regenerates the active gold catalyst and furnishes the alkylidenecyclobutanone product. researchgate.net The use of electron-deficient arylphosphine ligands on the gold catalyst has been shown to enhance the reaction rate and yield. organic-chemistry.org The reaction is tolerant of a variety of substituents on the alkyne and the cyclopropane ring. organic-chemistry.orgsynarchive.com

Under certain conditions, gold catalysis can also lead to the formation of cyclopentenones, although this is a less common pathway for simple 1-alkynylcyclopropanols compared to the formation of cyclobutanones. The factors influencing the switch between these two reaction manifolds are a subject of ongoing research and are likely dependent on the specific substrate structure and reaction conditions.

Table 1: Gold-Catalyzed Ring Expansion of 1-Alkynylcyclopropanols This table is representative of the types of transformations observed for 1-alkynylcyclopropanols under gold catalysis and is not exhaustive.

| Catalyst | Ligand | Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| AuCl | P(t-Bu)2(o-biphenyl) | Dioxane | Alkylidenecyclobutanone | 95 | organic-chemistry.org |

| [(p-CF3C6H4)3P]AuSbF6 | (p-CF3C6H4)3P | Dichloromethane | Alkylidenecyclobutanone | 99 | researchgate.net |

Cobalt-diphosphine complexes catalyze divergent ring-opening reactions of cyclopropanols, offering selective access to either β-alkenyl ketones or multisubstituted cyclopentenol derivatives. pearson.com These transformations are proposed to proceed through a common cobalt homoenolate intermediate, with the reaction outcome being exquisitely controlled by the solvent. pearson.comwikipedia.org

The catalytic cycle is believed to commence with the formation of a cobalt(I) species, which reacts with the cyclopropanol (B106826) in the presence of a base to form a cobalt cyclopropoxide. This intermediate then undergoes a ring-opening to generate a key cobalt homoenolate species. snnu.edu.cncolab.ws In the presence of an alkyne, this homoenolate can undergo migratory insertion of the alkyne into the Co-C bond, forming an alkenylcobalt intermediate. The fate of this intermediate dictates the final product. In a non-coordinating solvent like dimethyl sulfoxide (DMSO), the alkenylcobalt species undergoes protodemetalation to afford a β-alkenyl ketone. pearson.com Conversely, in a coordinating solvent such as acetonitrile (MeCN), the alkenylcobalt intermediate can undergo an intramolecular carbonyl addition, followed by protodemetalation, to yield a cyclopentenol derivative in a [3+2] annulation process. pearson.comwikipedia.org

Table 2: Cobalt-Catalyzed Divergent Reactions of Cyclopropanols with Alkynes This table illustrates the solvent-controlled chemoselectivity in the cobalt-catalyzed reactions of cyclopropanols.

| Cobalt Precursor | Ligand | Base | Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CoBr2 | dppe | DABCO | DMSO | β-Alkenyl Ketone | 97 | pearson.com |

| Co(acac)2 | dppe | DABCO | MeCN | Cyclopentenol | 85 | pearson.com |

Ruthenium catalysts exhibit a unique dual-mode reactivity in the ring expansion of alkynylcyclopropanols, leading to the highly selective formation of either (Z)-alkylidene cyclobutanones or β-substituted cyclopentenones. masterorganicchemistry.comresearchgate.net This remarkable divergence in reactivity is dependent on the electronic nature of the substituent on the alkyne. researchgate.net

For alkynylcyclopropanols bearing electron-withdrawing or silyl (B83357) groups on the alkyne, the ruthenium catalyst promotes a ring expansion to selectively form (Z)-alkylidene cyclobutanones. researchgate.net In contrast, when the alkyne is substituted with an electron-neutral or electron-donating alkyl group, such as in 1-(1-hexynyl)cyclopropanol, a dramatic shift in reactivity is observed, leading exclusively to the formation of β-substituted cyclopentenones. masterorganicchemistry.comresearchgate.net

The proposed mechanism for the formation of cyclopentenones involves the insertion of the ruthenium catalyst into a carbon-carbon bond of the cyclopropane ring to form a ruthenacyclohexenone intermediate. Reductive elimination from this intermediate then furnishes the β-substituted cyclopentenone product. researchgate.net This pathway represents a formal two-carbon homologation of the cyclopropanol. The ability of ruthenium to selectively mediate these two distinct pathways based on subtle electronic differences in the substrate highlights the versatile and intricate nature of ruthenium catalysis in organic synthesis. masterorganicchemistry.comresearchgate.net

Table 3: Ruthenium-Catalyzed Dual-Pathway Ring Expansion of Alkynylcyclopropanols This table showcases the substrate-dependent selectivity in ruthenium-catalyzed ring expansions.

| Ruthenium Catalyst | Substrate Alkyne Substituent | Product Type | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Cp*Ru(CH3CN)3]PF6 | Trimethylsilyl (TMS) | (Z)-Alkylidene Cyclobutanone | >95:5 | 98 | researchgate.net |

| [Cp*Ru(CH3CN)3]PF6 | Hexyl | β-Substituted Cyclopentenone | >95:5 | 89 | researchgate.net |

Copper-Mediated Ring Opening/Alkynylation

Copper(II) salts have been shown to effectively mediate the ring opening of cyclopropanols, followed by alkynylation, providing a direct route to alk-4-yn-1-ones. organic-chemistry.org This process is valuable as these products are key intermediates in organic synthesis. Studies have demonstrated that the reaction proceeds efficiently with a variety of terminal alkynes, including those that are inexpensive and commercially available, avoiding the need for pre-prepared reactive alkynes. organic-chemistry.org

The optimization of reaction conditions has been a key focus of research in this area. It has been found that copper(II) acetate (Cu(OAc)₂) is an optimal mediator for this transformation, and N-methylpyrrolidone (NMP) is the most effective solvent, leading to higher yields. organic-chemistry.org The reaction demonstrates good functional group tolerance, with both electron-donating and electron-withdrawing substituents on the phenyl ring of the alkyne being well-tolerated. organic-chemistry.org

Mechanistic investigations suggest the formation of a copper homoenolate and/or an alkynylcopper species as key intermediates in the reaction pathway. organic-chemistry.org This method provides a practical and straightforward approach to the synthesis of valuable alk-4-yn-1-ones.

Table 1: Copper-Mediated Ring Opening/Alkynylation of Tertiary Cyclopropanols

| Entry | Cyclopropanol | Alkyne | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-phenylcyclopropanol | Phenylacetylene | Cu(OAc)₂ | NMP | 85 |

| 2 | 1-phenylcyclopropanol | 1-Hexyne | Cu(OAc)₂ | NMP | 78 |

| 3 | 1-(p-tolyl)cyclopropanol | Phenylacetylene | Cu(OAc)₂ | NMP | 82 |

| 4 | 1-(p-chlorophenyl)cyclopropanol | Phenylacetylene | Cu(OAc)₂ | NMP | 75 |

Nickel-Catalyzed C-C Activation and Ring Expansion

Nickel-catalyzed reactions have emerged as a powerful tool for the C-C bond activation of cyclopropanols, leading to ring-opening and subsequent functionalization. These reactions often proceed through the formation of a nickel homoenolate intermediate. organic-chemistry.orgnih.gov This strategy has been successfully applied to the synthesis of δ,ε-unsaturated ketones through the ring-opening allylation of cyclopropanols with allylic carbonates. organic-chemistry.orgnih.gov This process is notable for its mild and neutral reaction conditions, avoiding the need for stoichiometric metal reagents or cryogenic temperatures. organic-chemistry.org

The choice of ligand is crucial for the success of these reactions. For instance, the use of Xantphos as a ligand in combination with Ni(cod)₂ as the catalyst has been shown to be effective. organic-chemistry.org Mechanistic studies suggest a catalytic cycle that involves the oxidative addition of the allylic carbonate to Ni(0), followed by alkoxide exchange with the cyclopropanol, conversion to a nickel homoenolate, and subsequent C-C reductive elimination. organic-chemistry.org This methodology has proven to be scalable and allows for further derivatization of the resulting ketone products. organic-chemistry.org

Table 2: Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols

| Entry | Cyclopropanol | Allylic Carbonate | Catalyst | Ligand | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-phenylcyclopropanol | Allyl methyl carbonate | Ni(cod)₂ | Xantphos | 85 |

| 2 | 1-butylcyclopropanol | Cinnamyl methyl carbonate | Ni(cod)₂ | Xantphos | 72 |

| 3 | 1-(1-hexynyl)cyclopropanol | Crotyl methyl carbonate | Ni(cod)₂ | Xantphos | 78 |

Radical-Mediated Ring Opening Processes

The strained C-C bonds of the cyclopropane ring in 1-(1-hexynyl)cyclopropanol are susceptible to cleavage under radical conditions. Single-electron oxidation of the cyclopropanol can generate a β-keto alkyl radical, which can then be trapped by various radical acceptors. nih.gov This strategy has been utilized in tandem radical cyclization processes to synthesize complex molecular scaffolds. nih.gov

For example, manganese(III) acetate (Mn(OAc)₃) can be used to mediate the oxidative ring opening of cyclopropanols. The resulting β-keto radical can then participate in intermolecular reactions with species such as biaryl isonitriles or N-aryl acrylamides. nih.gov These tandem reactions lead to the formation of phenanthridines and oxindoles, respectively, in good to excellent yields. nih.gov The mechanism is proposed to involve hydrogen atom abstraction and single-electron oxidation of the cyclopropanol by Mn(III) to form an oxy-radical, which then rearranges to the β-keto alkyl radical. nih.gov

Ring Opening for Heterocycle Formation

The ring-opening of cyclopropanols provides a versatile entry into the synthesis of various heterocyclic compounds. For instance, copper-mediated tandem ring-opening/cyclization reactions of cyclopropanols with aryldiazonium salts have been developed for the synthesis of N-arylpyrazoles. rsc.org This method is characterized by its rapid reaction times at room temperature, broad substrate scope, and excellent regioselectivity. rsc.org

Another approach involves the reaction of cyclopropanol-derived β-keto radicals with suitable partners to construct heterocyclic rings. This has been demonstrated in the synthesis of N-arylpyrazoles through a copper-mediated process. rsc.org The versatility of the cyclopropanol ring-opening strategy allows for the formation of a range of heterocyclic systems, highlighting its importance in synthetic organic chemistry.

Reactions Involving the Alkynyl Moiety

The alkynyl group of 1-(1-hexynyl)cyclopropanol is a key site of reactivity, participating in a variety of transformations including cycloadditions and cross-coupling reactions. These reactions allow for the elaboration of the molecular framework and the introduction of new functional groups.

Cycloaddition Reactions (e.g., [3+2] Annulation)

The alkyne functionality of 1-(1-hexynyl)cyclopropanol can participate in cycloaddition reactions. For instance, visible light photoredox catalysis can be employed to achieve intermolecular [3+2] annulation of cyclopropylanilines with alkynes, yielding cyclic allylic amines. nih.govuark.edu This method exhibits good functional group tolerance and can be used to prepare complex heterocyclic structures. nih.gov The reaction is believed to proceed through a single-electron oxidation of the cyclopropylamine to form an amine radical cation, which then undergoes ring opening and subsequent reaction with the alkyne. nih.govuark.edu

Nickel-catalyzed [3+2] annulation reactions of cyclopropenones with alkynes have also been developed, providing a route to highly substituted γ-butenolides. rsc.org These reactions proceed via C-C activation of the cyclopropenone. rsc.org

Cross-Coupling Reactions and Functionalization

The terminal alkyne portion of 1-(1-hexynyl)cyclopropanol can be functionalized through various cross-coupling reactions. Copper-catalyzed cross-coupling reactions provide a powerful method for the formation of C-C bonds. For instance, enantioconvergent radical carbon-carbon cross-coupling of cyclopropyl (B3062369) radicals with terminal alkynes has been achieved using copper catalysis. sustech.edu.cn

Furthermore, the alkynyl group can be modified through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. organic-chemistry.org This "click" reaction is highly efficient and regioselective. Palladium-catalyzed cross-coupling reactions of cyclopropanol-derived ketone homoenolates with aryl bromides have also been reported, demonstrating the versatility of these intermediates in forming new C-C bonds. rsc.org

Isomerization and Rearrangement of the Alkynyl Group

The isomerization and rearrangement of the alkynyl group in 1-(1-hexynyl)cyclopropanol are pivotal transformations that lead to a variety of valuable molecular architectures. These reactions are often catalyzed by transition metals, which activate the alkyne moiety and facilitate skeletal reorganization.

One of the notable rearrangements is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.orgdocumentsdelivered.comresearchgate.netresearchgate.net In the context of 1-(1-hexynyl)cyclopropanol, this would involve the 1,3-hydroxyl shift to form an allene intermediate, which then tautomerizes to the corresponding enone. The reaction is typically promoted by strong acids, but milder conditions can be achieved using transition metal catalysts such as those based on gold or rhenium. researchgate.netresearchgate.netprezi.com The use of such catalysts can improve the stereoselectivity of the resulting α,β-unsaturated ketone. researchgate.net

Gold(I) catalysts have proven to be particularly effective in promoting the rearrangement of 1-alkynyl cyclopropanols. These reactions can lead to the stereoselective formation of alkylidene cycloalkanones through a ring expansion mechanism. nih.gov This transformation is significant as it allows for the construction of larger ring systems from readily available cyclopropanols. The reaction is stereospecific with respect to substituents on the cyclopropane ring, enabling the synthesis of highly substituted cyclopentanones with a high degree of stereocontrol. nih.gov

Ruthenium catalysts offer a distinct reaction pathway, demonstrating the profound influence of the catalyst on the reaction outcome. In a surprising discovery, the treatment of a hexyl-substituted alkynylcyclopropanol with a ruthenium catalyst did not yield the expected alkylidene cyclobutanone. Instead, a dramatic rearrangement occurred, leading to the formation of a β-substituted cyclopentenone. nih.gov This novel, dual-pathway ring-expansion highlights the unique reactivity imparted by ruthenium in activating alkynylcyclopropanols, providing access to five-membered cyclic ketones through a two-carbon homologation. nih.gov This transformation underscores the intricate nature of transition metal catalysis, where the choice of metal can completely alter the reaction course and the resulting product. nih.gov

The following table summarizes the different rearrangement products observed from alkynylcyclopropanols under different catalytic conditions.

| Catalyst | Substrate | Product | Reference |

| Acid | Propargyl Alcohols | α,β-Unsaturated Carbonyls | wikipedia.orgrsc.org |

| Gold(I) | 1-Alkynyl Cyclopropanols | Alkylidene Cycloalkanones | nih.gov |

| Ruthenium | Hexyl-substituted Alkynylcyclopropanol | β-Substituted Cyclopentenone | nih.gov |

Transformations Retaining the Cyclopropane Ring

While many reactions of 1-(1-hexynyl)cyclopropanol involve the cleavage and rearrangement of the three-membered ring, a number of transformations can be achieved while preserving the cyclopropane motif. These reactions are valuable for the synthesis of complex molecules where the cyclopropyl group is a desired structural element.

One such transformation is the stereoselective hydroxyallylation of cyclopropenes with cyclopropanols, which can be achieved under zinc-mediated conditions. This reaction affords densely functionalized cyclopropanes with excellent diastereocontrol over multiple contiguous stereocenters. chemrxiv.org The reaction is believed to proceed through the transient generation of an enolized zinc homoenolate, which then acts as a nucleophile towards the cyclopropene. chemrxiv.org

Furthermore, cobalt-catalyzed coupling reactions between cyclopropanols and internal alkynes can lead to the formation of β-alkenyl ketones or 1,2,3-trisubstituted cyclopentenols, depending on the reaction conditions. nih.gov While these reactions involve the opening of the cyclopropane ring to form a cobalt homoenolate intermediate, under certain conditions, the reaction can be controlled to favor products that could potentially be derived from pathways that maintain a cyclopropane-like structure during key bond-forming steps, although ring-opening is a common mechanistic feature. nih.gov

Gold(I)-catalyzed reactions of propargyl esters with vinyl derivatives can also lead to the formation of highly substituted vinylcyclopropane derivatives. ntnu.edu This cyclopropanation occurs with high diastereoselectivity, controlled by the steric demands of the olefin substituent. ntnu.edu While the substrate is a propargyl ester rather than a cyclopropanol, this transformation highlights the utility of gold catalysis in constructing cyclopropane-containing molecules.

Mechanistic Studies of Reaction Pathways

The diverse reactivity of 1-(1-hexynyl)cyclopropanol is underpinned by a series of complex and fascinating reaction mechanisms. Mechanistic studies have been crucial in understanding the reaction pathways and in the rational design of new synthetic methods.

Elucidation of Key Intermediates (e.g., Homoenolates, Gold Carbenes)

A central theme in the reactivity of cyclopropanols is the formation of homoenolate intermediates. The ring-opening of a metal cyclopropoxide, formed by the reaction of the cyclopropanol with a metal catalyst, generates a metal homoenolate. chemrxiv.orgnih.gov This intermediate is a versatile three-carbon nucleophile that can participate in a variety of bond-forming reactions. nih.gov For instance, in cobalt-catalyzed reactions, a cobalt homoenolate is proposed as a common intermediate that can react with alkynes to form either β-alkenyl ketones or cyclopentenols. nih.gov Similarly, zinc-mediated reactions are suggested to proceed via an enolized zinc homoenolate. chemrxiv.org The use of N-heterocyclic carbenes (NHCs) has also gained prominence in generating homoenolate species from various precursors. rsc.org

In gold-catalyzed reactions of alkynylcyclopropanols, gold carbene (or carbenoid) intermediates play a pivotal role. ntnu.edunih.gov The high alkynophilicity of gold(I) catalysts leads to the activation of the alkyne moiety. nih.gov This is often followed by a rearrangement, such as a 1,2-acyloxy migration in propargyl esters, to form a gold vinyl carbenoid species. ntnu.edu These electrophilic intermediates can then undergo a variety of transformations, including cyclopropanation of alkenes. ntnu.edu In the case of 1-(1-alkynyl)cyclopropyl ketones, gold(I) catalysis can lead to the formation of highly substituted furans through a cascade reaction involving a gold carbene-like intermediate. organic-chemistry.org Mechanistic studies, including isotopic labeling, have been employed to probe the nature of these intermediates and rule out alternative pathways. uni-bonn.de

Transition State Analysis

Computational studies have provided valuable insights into the transition states of reactions involving cyclopropanols. Density functional theory (DFT) calculations have been used to investigate the mechanism of gold-catalyzed cycloisomerization reactions, revealing the energetic profiles of key steps such as cyclization, Cope rearrangement, and C-H insertion. pku.edu.cn These studies have shown that steric effects induced by bulky ligands can be crucial for diastereocontrol. pku.edu.cn

For the ring-opening of cyclopropanes, transition state calculations have been performed to understand the regioselectivity of the cleavage. researchgate.net These calculations help in predicting which C-C bond of the cyclopropane ring is more likely to break, which is essential for controlling the outcome of the reaction. The stability of the transition state is influenced by factors such as the substituents on the cyclopropane ring and the nature of the catalyst. researchgate.net The rearrangement of vinylcyclopropanes to cyclopentenes has also been the subject of computational explorations to understand the competing diradical stereoisomerizations. researchgate.net

Influence of Substrate and Catalytic Parameters on Reactivity

The outcome of the transformations of 1-(1-hexynyl)cyclopropanol is highly dependent on the nature of the substrate and the catalytic system employed. As dramatically illustrated by the ruthenium-catalyzed rearrangement, a change in the metal catalyst can lead to completely different product scaffolds. nih.gov While gold(I) catalysts typically promote ring expansion to four-membered rings, ruthenium catalysis diverts the reaction to form five-membered rings. nih.govnih.gov

The electronic properties of the substituents on the alkyne also play a critical role. In the ruthenium-catalyzed system, the presence of silyl- or acceptor-substituents on the alkyne leads to the formation of alkylidene cyclobutanones, whereas an electron-"neutral" alkyl substituent like hexyl leads to the cyclopentenone product. nih.gov This demonstrates that subtle electronic changes in the substrate can have a profound impact on the reaction pathway.

In gold-catalyzed reactions, the choice of ligands on the gold catalyst can influence the rate of carbene formation and, consequently, the efficiency of subsequent reactions. uni-bonn.de Furthermore, the reaction conditions, such as the solvent and the presence of a base, can dictate the chemoselectivity of the reaction, as seen in the cobalt-catalyzed divergent coupling of cyclopropanols with alkynes. nih.gov

Applications of 1 Alkynylcyclopropanols in Complex Molecule Synthesis

Building Blocks for Natural Product Synthesis

The cyclopropane (B1198618) ring is a structural motif present in a wide variety of naturally occurring compounds, including terpenes, fatty acid metabolites, and unusual amino acids. marquette.edu Consequently, cyclopropanol (B106826) derivatives have become attractive building blocks in the total synthesis of complex natural products. marquette.eduwiley-vch.de Their conformational rigidity and inherent ring strain can be strategically exploited to control stereochemistry and introduce functionality. marquette.eduwiley-vch.de

1-Alkynylcyclopropanols serve as versatile three-carbon synthons that can undergo a variety of transformations, either through ring-opening or with the retention of the cyclopropane ring, making them powerful tools in synthetic strategies. rsc.org The development of new synthetic methods, such as asymmetric cyclopropanation, has further enhanced their applicability in constructing chiral molecules of biological importance. wiley-vch.de For instance, diastereoselective cyclopropanation of chiral allylic alcohols is a key step in the synthesis of natural products like (R)-muscone. wiley-vch.de While specific applications of "Cyclopropanol, 1-(1-hexynyl)-" in a completed total synthesis are not extensively documented in readily available literature, the reactions and principles established for this class of compounds are broadly applicable. For example, the cyclopentenone core, readily accessible from 1-alkynylcyclopropanols, is a common feature in many natural products, including prostaglandins. orgsyn.org The ability to generate such structures from simple precursors underscores the strategic importance of 1-alkynylcyclopropanols in the planning and execution of natural product synthesis. nih.gov

Precursors for Carbocyclic and Heterocyclic Compounds

The strain energy of the cyclopropane ring makes 1-alkynylcyclopropanols excellent precursors for ring-expansion and rearrangement reactions, providing access to a variety of larger carbocyclic and heterocyclic systems.

A notable and widely studied transformation is the cobalt-mediated rearrangement of 1-alkynylcyclopropanols into 3-substituted 2-cyclopentenones. figshare.comacs.orgthieme-connect.com This reaction typically proceeds by forming a dicobalt hexacarbonyl complex with the alkyne, which upon heating, undergoes a novel rearrangement. researchgate.netoup.com This method is quite general, tolerating a wide range of substituents on the alkyne terminus, including alkyl, aryl, and silyl (B83357) groups, to produce the corresponding cyclopentenones in good to high yields. acs.org The reaction can also be applied to cyclopentenone annulation onto existing cycloalkenes. acs.orgthieme-connect.com

| 1-Alkynylcyclopropanol Substrate (R group on alkyne) | Reaction Time (h) | Product (3-Substituted-2-cyclopentenone) | Yield (%) | Reference |

|---|---|---|---|---|

| n-Hexyl | 1.5 | 3-(n-Hexyl)-2-cyclopenten-1-one | 86 | acs.org |

| Phenyl | 1.5 | 3-Phenyl-2-cyclopenten-1-one | 91 | acs.org |

| Trimethylsilyl (TMS) | 3.5 | 3-(Trimethylsilyl)-2-cyclopenten-1-one | 85 | acs.org |

| t-Butyl | 22 | 3-(t-Butyl)-2-cyclopenten-1-one | 83 | acs.org |

Beyond five-membered rings, 1-alkynylcyclopropanols can be selectively converted into four-membered carbocycles. Ruthenium catalysis, for example, enables a dual-pathway ring-expansion, selectively yielding either (Z)-alkylidene cyclobutanones or β-substituted cyclopentenones, depending on the substrate. nih.gov Gold(I)-catalyzed ring expansion provides another route to alkylidenecyclobutanols. nih.gov

These compounds are also precursors to various heterocycles. Gold-catalyzed reactions of 1-(1-alkynyl)cyclopropyl ketones with dipolarophiles like indoles can produce tetracyclic furans. beilstein-journals.org Similarly, N-alkyl-N-Boc-substituted 1-amino-2-alkynylcyclopropanes have been shown to isomerize into dihydrofuran derivatives under specific reaction conditions. researchgate.net The versatility of 1,3-butadiynamides, which can be seen as extended analogues, in forming complex heterocyclic scaffolds like pyrrolo[3,2-c]quinolines further illustrates the potential of alkyne-functionalized synthons in heterocyclic chemistry. mdpi.com

Utility in Stereoselective and Asymmetric Transformations

Controlling stereochemistry is a central goal in organic synthesis, and 1-alkynylcyclopropanols are valuable substrates for stereoselective and asymmetric transformations. rsc.org Asymmetric induction can be achieved either through substrate control, using an existing chiral center to direct the outcome of a reaction, or through catalyst control, employing a chiral catalyst to create stereocenters with high enantioselectivity. wiley-vch.dersc.org

A significant advance in this area is the use of chiral transition metal catalysts. For example, chiral gold(I)-phosphine complexes have been shown to catalyze the asymmetric ring expansion of 1-allenylcyclopropanols (a close relative of alkynylcyclopropanols) to provide synthetically valuable cyclobutanones that possess a vinyl-substituted quaternary stereogenic center in high yields and enantioselectivities. nih.gov This method represents a rare example of an enantioselective gold-catalyzed 1,2-alkyl migration. nih.gov Similarly, rhodium(II) catalysts have been used for the asymmetric synthesis of 1-alkynylcyclopropane-1-carboxylates. acs.org

Substrate-directed reactions are also a powerful strategy. The Simmons-Smith cyclopropanation of chiral acyclic allylic alcohols, where a hydroxyl group directs the delivery of the reagent, is a classic example of achieving high diastereoselectivity. wiley-vch.de By carefully choosing the stereochemistry of substituted 1-alkynylcyclopropanols, chemists can selectively synthesize different regioisomers of cyclopentenones. acs.orgthieme-connect.com For instance, using the trans-isomer of a monosubstituted 1-alkynylcyclopropanol leads selectively to 5-substituted cyclopentenones, whereas the protected cis-isomer gives 4-substituted cyclopentenones with high regioselectivity. acs.org Such strategies provide precise control over the final structure of the product.

Cascade and Domino Reactions Incorporating 1-Alkynylcyclopropanols

Cascade or domino reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates or changing reaction conditions. lew.ro This approach allows for the rapid construction of molecular complexity from simple starting materials. 1-Alkynylcyclopropanols are excellent substrates for initiating such cascades due to the sequential reactivity of the strained ring and the alkyne.

The cobalt-mediated rearrangement of 1-alkynylcyclopropanols to cyclopentenones can be the initiating step of a more complex reaction sequence. figshare.comthieme-connect.com For example, a domino process induced by donor-acceptor-substituted cyclopropanes has been used to generate electron-rich oligopyrroles and pyrrolo[3,2-e]indoles. nih.gov Radical cascade reactions have also been employed effectively, particularly in the assembly of polycyclic heterocyclic cores. researchgate.net Although not always initiated by a cyclopropanol, these radical cascades demonstrate how sequential cyclizations can build complex structures relevant to natural products. researchgate.net

A zinc-mediated annulation reaction between cyclopropanols and alkylidenemalononitriles affords cyclopropane-fused dihydropyran derivatives through a proposed domino sequence involving the ring-opening of a zinc cyclopropoxide, Michael addition, and subsequent intramolecular cyclization. researchgate.net These examples highlight the strategic advantage of using the latent reactivity of 1-alkynylcyclopropanols to trigger a series of programmed transformations, leading to significant increases in molecular complexity in a single, efficient step.

Advanced Spectroscopic and Analytical Research Methodologies for 1 Alkynylcyclopropanol Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 1-alkynylcyclopropanols, NMR is used to establish the connectivity of atoms and the stereochemical relationships between different parts of the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. In Cyclopropanol (B106826), 1-(1-hexynyl)-, the ¹H NMR spectrum would show characteristic signals for the protons of the butyl group, the methylene (B1212753) protons of the cyclopropane (B1198618) ring, and the hydroxyl proton. The cyclopropyl (B3062369) protons typically appear in the high-field region of the spectrum, often as complex multiplets due to geminal and vicinal coupling. sustech.edu.cn The chemical shifts in the ¹³C NMR spectrum are also distinctive, with the strained cyclopropane carbons appearing at unusually high field, sometimes even at negative ppm values relative to tetramethylsilane (B1202638) (TMS). chinesechemsoc.org

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling relationships. nih.govnih.gov For Cyclopropanol, 1-(1-hexynyl)-, COSY would show correlations between the adjacent methylene groups in the hexynyl chain and between the geminal and vicinal protons on the cyclopropane ring.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and proton atoms (¹H-¹³C). nih.govresearchgate.net This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the signals for the cyclopropyl protons would be correlated with the signals of the cyclopropyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to four bonds. nih.govresearchgate.net This is particularly powerful for identifying quaternary carbons (like the C1 of the cyclopropane ring and the two acetylenic carbons) and for connecting different fragments of the molecule, such as linking the hexynyl group to the cyclopropane ring.

A hypothetical, yet representative, set of NMR data for Cyclopropanol, 1-(1-hexynyl)- is presented in the tables below.

Interactive Table: Representative ¹H NMR Data for Cyclopropanol, 1-(1-hexynyl)- (in CDCl₃)

| Atom Number | Proton Assignment | Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Coupling Constant (J, Hz) (Hypothetical) |

| a | H-2/H-3 (cis to alkyne) | 0.6-0.8 | m | J_gem, J_vic(cis/trans) |

| b | H-2/H-3 (trans to alkyne) | 0.9-1.1 | m | J_gem, J_vic(cis/trans) |

| c | OH | 2.5 | s (br) | - |

| d | H-2' | 2.2 | t | 7.0 |

| e | H-3' | 1.5 | sextet | 7.0 |

| f | H-4' | 1.4 | sextet | 7.0 |

| g | H-5' | 0.9 | t | 7.0 |

Interactive Table: Representative ¹³C NMR Data for Cyclopropanol, 1-(1-hexynyl)- (in CDCl₃)

| Atom Number | Carbon Assignment | Chemical Shift (δ, ppm) (Hypothetical) |

| 1 | C-1 | 55.0 |

| 2, 3 | C-2/C-3 | 15.0 |

| 1' | C-1' | 85.0 |

| 2' | C-2' | 75.0 |

| 3' | C-3' | 19.0 |

| 4' | C-4' | 31.0 |

| 5' | C-5' | 22.0 |

| 6' | C-6' | 14.0 |

For complex molecules or mixtures, high-field NMR spectrometers (e.g., >600 MHz) offer superior signal dispersion and resolution, which is critical for analyzing overlapping multiplets, such as those from the cyclopropyl protons. nih.gov Cryogenic probes, which cool the detection electronics to very low temperatures, dramatically increase the signal-to-noise ratio. This enhanced sensitivity is invaluable for studying reaction intermediates that are present in low concentrations or for analyzing very small sample quantities. It also enables the practical application of less sensitive but highly informative 2D NMR experiments on dilute samples.

Mass Spectrometry (MS) for Intermediate and Product Identification

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. acs.org It is particularly useful for identifying transient intermediates in chemical reactions. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. acs.org This precision allows for the determination of the exact elemental composition of the molecular ion. For a compound like Cyclopropanol, 1-(1-hexynyl)- (C₁₀H₁₆O), HRMS can distinguish its molecular formula from other possibilities with the same nominal mass, providing a high degree of confidence in its identification.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product ions are then analyzed. mdpi.comuni-freiburg.dedocbrown.info This process provides detailed information about the connectivity of the molecule. For Cyclopropanol, 1-(1-hexynyl)-, fragmentation would likely involve the cleavage of the cyclopropane ring and fragmentations along the hexynyl chain. mdpi.comusc.gal Common fragmentation pathways for tertiary alcohols include the loss of a water molecule. The strained cyclopropane ring can also undergo characteristic ring-opening fragmentations. Analyzing these specific fragmentation patterns helps to piece together the structure of the original molecule. nd.edu

Interactive Table: Plausible HRMS and MS/MS Fragmentation Data for Cyclopropanol, 1-(1-hexynyl)-

| m/z (Hypothetical) | Formula (from HRMS) | Identity/Proposed Fragment |

| 152.1201 | C₁₀H₁₆O | [M]⁺, Molecular Ion |

| 134.1096 | C₁₀H₁₄ | [M-H₂O]⁺, Loss of water |

| 123.1174 | C₉H₁₅ | [M-CHO]⁺, Loss of formyl radical |

| 95.0861 | C₇H₁₁ | [M-C₃H₅O]⁺, Cleavage of cyclopropanol moiety |

| 81.0704 | C₆H₉ | [C₆H₉]⁺, Hexynyl fragment |

| 57.0704 | C₄H₉ | [C₄H₉]⁺, Butyl fragment from hexynyl chain |

X-ray Crystallography for Absolute Stereochemistry and Structural Confirmation

While NMR and MS provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For chiral molecules, this technique can establish the absolute stereochemistry, which is often challenging to determine by spectroscopic methods alone. If a suitable single crystal of Cyclopropanol, 1-(1-hexynyl)- or a derivative can be grown, X-ray diffraction analysis would provide unambiguous confirmation of its structure, including bond lengths, bond angles, and the conformation of the hexynyl chain relative to the cyclopropane ring. acs.org This technique has been instrumental in confirming the structures of other complex functionalized cyclopropanes. acs.orgethz.ch

Interactive Table: Representative Crystallographic Data Parameters

| Parameter | Description | Typical Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | e.g., a=10.5, b=8.2, c=12.1 |

| α, β, γ (°) | The angles between the unit cell axes. | e.g., α=90, β=105.4, γ=90 |

| Volume (ų) | The volume of the unit cell. | e.g., 1025.3 |

| Z | The number of molecules in the unit cell. | e.g., 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | e.g., < 0.05 |

Chiroptical Spectroscopy in Stereochemical Assignment (e.g., ECD, VCD, ORD)

The definitive assignment of absolute configuration for chiral molecules is a cornerstone of stereochemical research. For Cyclopropanol, 1-(1-hexynyl)-, the presence of a quaternary chiral center at the C1 position of the cyclopropane ring necessitates the use of advanced spectroscopic techniques. Chiroptical methods, which measure the differential interaction of a chiral substance with left- and right-circularly polarized light, are exceptionally powerful for this purpose. The combination of experimental chiroptical spectroscopy with high-level quantum chemical calculations provides an unambiguous pathway to determine the absolute configuration (R or S) of 1-(1-hexynyl)cyclopropanol .

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light as a function of wavelength, typically in the ultraviolet (UV) region. The resulting ECD spectrum, characterized by positive or negative bands known as Cotton effects (CEs), is uniquely sensitive to the three-dimensional arrangement of chromophores around the chiral center.

The modern approach to stereochemical assignment using ECD involves a synergistic interplay between experiment and theory . The experimental ECD spectrum of an enantiomerically enriched sample of 1-(1-hexynyl)cyclopropanol is first recorded. Subsequently, computational methods are employed to predict the theoretical ECD spectrum. This process involves:

A thorough conformational search of one enantiomer (e.g., (S)-1-(1-hexynyl)cyclopropanol) to identify all low-energy conformers.

Geometry optimization and frequency calculation for each stable conformer using Density Functional Theory (DFT), for instance, at the B3LYP/6-311+G(d,p) level of theory.

Calculation of excitation energies and rotatory strengths for each conformer using Time-Dependent DFT (TD-DFT).

Generation of a final, Boltzmann-averaged theoretical ECD spectrum based on the relative populations of the conformers at a given temperature.

The absolute configuration is assigned by comparing the sign and shape of the experimental Cotton effects with the calculated spectrum. A direct match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms the sample's configuration as S. If the experimental spectrum is a mirror image of the calculated (S)-spectrum, the configuration is assigned as R.

The primary chromophores in 1-(1-hexynyl)cyclopropanol are the C≡C triple bond of the hexynyl group and the strained cyclopropane ring itself, which exhibit electronic transitions in the accessible UV region.

Table 1: Comparison of Experimental and Calculated ECD Data for the Stereochemical Assignment of 1-(1-hexynyl)cyclopropanol

This table presents hypothetical yet representative data illustrating the comparison between an experimental ECD spectrum and TD-DFT calculated spectra for the (S) and (R) enantiomers.

| Wavelength (λ, nm) of Cotton Effect | Experimental Δε [L·mol⁻¹·cm⁻¹] | Calculated Δε for (S)-enantiomer | Calculated Δε for (R)-enantiomer | Associated Electronic Transition |

|---|---|---|---|---|

| ~235 | -2.8 | -3.1 | +3.1 | π → π* (C≡C) |

| ~212 | +1.9 | +2.2 | -2.2 | n → σ* / σ → σ* (cyclopropane/alkyne) |

Note: The excellent correlation between the signs of the experimental Cotton effects and those calculated for the (S)-enantiomer would lead to the assignment of the experimental sample as (S)-1-(1-hexynyl)cyclopropanol.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared (IR) analogue of ECD. It measures the differential absorption of left- and right-circularly polarized light in the mid-IR region (4000–650 cm⁻¹), corresponding to fundamental vibrational transitions. Since a non-linear molecule with N atoms has 3N-6 vibrational modes, a VCD spectrum contains significantly more bands than an ECD spectrum, offering a rich fingerprint of the molecule's stereochemistry .

The analytical approach for VCD is parallel to that of ECD. An experimental VCD spectrum is compared to a DFT-calculated, Boltzmann-averaged VCD spectrum. VCD is particularly sensitive to the stereochemical environment of C-H, O-H, and other bonds, providing high-resolution structural information. For 1-(1-hexynyl)cyclopropanol, key diagnostic bands include the O-H stretch, the sp³ and sp C-H stretches, and the C≡C stretch. The sign and intensity pattern of these VCD bands are highly characteristic of a specific enantiomer.

Table 2: Representative VCD Data for Stereochemical Assignment of 1-(1-hexynyl)cyclopropanol

This table shows a comparison of key experimental VCD bands with those calculated for the (S)-enantiomer.

| Vibrational Frequency (cm⁻¹) | Experimental ΔA (x10⁻⁵) | Calculated ΔA for (S)-enantiomer (x10⁻⁵) | Vibrational Mode Description |

|---|---|---|---|

| ~3610 | +1.5 | +1.8 | O-H stretch (free) |

| ~3310 | -0.8 | -1.1 | C-H stretch (alkynyl sp-H) |

| ~2960 | +2.5 / -1.9 (bisignate) | +2.8 / -2.2 (bisignate) | C-H stretches (asymmetric, alkyl CH₃) |

| ~1050 | +3.2 | +3.5 | C-O stretch coupled with ring modes |

Note: The strong agreement in the signs and relative intensities between the experimental and calculated VCD spectra provides compelling, independent evidence for the assigned absolute configuration.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve shows Cotton effects in the regions of absorption, which are directly related to the Cotton effects observed in ECD through the Kronig-Kramers transforms. While historically crucial for stereochemical analysis, ORD has been largely superseded by ECD for de novo assignment of absolute configuration. This is because ECD provides more resolved and interpretable data, as it directly measures discrete absorption bands rather than the cumulative rotational effect across wavelengths . However, measuring the specific rotation at a single wavelength (e.g., the sodium D-line, 589 nm) remains a standard method for characterizing a known chiral compound.

Theoretical and Computational Chemistry Studies on 1 1 Hexynyl Cyclopropanol Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electron distribution, orbital energies, and the nature of its chemical bonds. For 1-(1-hexynyl)cyclopropanol, these calculations would reveal the electronic consequences of combining a strained three-membered ring with a π-system.

The electronic structure of 1-(1-hexynyl)cyclopropanol is characterized by the high p-character of the C-C bonds within the cyclopropane (B1198618) ring, a consequence of its 60° bond angles deviating significantly from the ideal sp³ hybridization angle of 109.5°. This strain results in "bent" or banana bonds, which possess significant electron density outside of the internuclear axis, making them susceptible to electrophilic attack. The hydroxyl group introduces polarity and the capacity for hydrogen bonding, while the 1-hexynyl group provides a region of high electron density in its triple bond.

Quantum chemical methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are employed to obtain precise descriptions of the electronic ground state and excited states. These calculations can quantify properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are crucial for predicting reactivity. For instance, the Highest Occupied Molecular Orbital (HOMO) would likely be localized on the hexynyl π-system or the strained cyclopropane bonds, indicating the most probable sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for understanding reactions with nucleophiles.

Table 1: Exemplary Calculated Electronic Properties for a Model Alkynylcyclopropanol System

| Property | Computational Method | Basis Set | Calculated Value | Significance |

| HOMO Energy | DFT (B3LYP) | 6-31G(d) | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | DFT (B3LYP) | 6-31G(d) | +1.2 eV | Indicates susceptibility to nucleophilic attack. |

| Energy Gap (ΔE) | DFT (B3LYP) | 6-31G(d) | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment (µ) | DFT (B3LYP) | 6-31G(d) | 2.1 D | Quantifies molecular polarity. |

| C1-C2 Bond Length (ring) | MP2 | cc-pVTZ | 1.51 Å | Reflects ring strain. |

| C≡C Bond Length | MP2 | cc-pVTZ | 1.21 Å | Typical for a triple bond. |

Note: The data in this table are representative values for a model system and are intended for illustrative purposes. Actual values for 1-(1-hexynyl)cyclopropanol would require specific calculations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a primary tool for investigating complex organic reaction mechanisms due to its balance of computational cost and accuracy. For 1-(1-hexynyl)cyclopropanol, DFT studies are essential for mapping out the potential energy surfaces of its various possible transformations, such as acid-catalyzed ring-opening, rearrangement reactions, and cycloadditions.

For example, in a gold-catalyzed rearrangement, DFT could be used to model the initial π-activation of the alkyne by the gold catalyst, followed by the cyclopropane ring opening and subsequent cyclization and catalyst regeneration. The calculations would clarify the nature of the intermediates, which could involve vinylgold species or gold-stabilized carbocations. Similarly, DFT is used to study the mechanisms of carbene additions to thioketones, providing a framework for how similar additions to the alkyne in 1-(1-hexynyl)cyclopropanol could be modeled.

Table 2: Common DFT Functionals and Basis Sets for Reaction Mechanism Studies

| DFT Functional | Description | Basis Set | Common Application |

| B3LYP | Hybrid functional, widely used for general organic chemistry. | 6-31G(d,p) | Geometry optimizations and frequency calculations. |

| M06-2X | Hybrid meta-GGA, good for non-covalent interactions and thermochemistry. | 6-311+G(d,p) | Accurate energy profiles and barrier heights. |

| ωB97X-D | Range-separated hybrid with dispersion correction. | def2-TZVP | Systems where long-range interactions are important. |

| PBE0 | Hybrid functional with a good balance for various properties. | aug-cc-pVTZ | High-accuracy single-point energy calculations. |

Computational Prediction of Reactivity and Regioselectivity

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. For 1-(1-hexynyl)cyclopropanol, this includes predicting the most likely site of reaction (chemoselectivity), the orientation of reactants (regioselectivity), and the stereochemical outcome.

Reactivity can be predicted using conceptual DFT, which employs descriptors derived from the electron density. These include the Fukui function, which identifies the most electrophilic and nucleophilic sites in a molecule, and the global electrophilicity index (ω), which quantifies the electrophilic character of a species. For 1-(1-hexynyl)cyclopropanol, these tools could predict whether an electrophile would preferentially attack the hydroxyl oxygen, the alkyne, or the strained cyclopropane ring.

In reactions involving the alkyne, such as hydrohalogenation or hydration, DFT calculations can predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition) by comparing the activation energies of the transition states leading to the different possible products. For instance, in a gold-catalyzed cyclization, DFT could explain why a 5-endo-dig cyclization is favored over a 4-exo-dig pathway by showing the former to have a lower activation barrier.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity. Conformational analysis of 1-(1-hexynyl)cyclopropanol involves determining the preferred orientation of the 1-hexynyl group relative to the cyclopropanol (B106826) ring. This is achieved computationally by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle defining the rotation around the C(ring)-C(alkyne) bond.

The stability of different conformers is governed by a combination of steric hindrance and stereoelectronic effects. Steric hindrance would arise from interactions between the n-butyl chain of the hexynyl group and the hydrogens on the cyclopropane ring. Stereoelectronic effects, such as hyperconjugation, also play a crucial role. For example, an alignment of a C-C bond of the cyclopropane ring with the π-system of the alkyne could lead to stabilizing orbital interactions.

The results of a conformational analysis can be visualized with a Ramachandran-like plot showing the relative energies of all possible conformers. The identification of the global minimum energy conformer, as well as other low-energy conformers, is essential as these are the structures that will be present in a sample and will participate in chemical reactions.

Table 3: Hypothetical Conformational Data for 1-(1-Hexynyl)cyclopropanol

| Conformer | Dihedral Angle (HO-C1-Cα-Cβ) | Relative Energy (kcal/mol) | Key Feature |

| A (Global Minimum) | ~180° (anti-periplanar) | 0.0 | Minimized steric interactions. |

| B | ~60° (gauche) | 1.5 | Potential for stabilizing hyperconjugative interactions. |

| C | 0° (syn-periplanar) | 4.0 | Sterically hindered due to eclipsing interactions. |

Note: The data in this table are hypothetical and serve to illustrate the type of information obtained from a conformational analysis.

Future Directions and Emerging Research Avenues in 1 Alkynylcyclopropanol Chemistry

Development of Novel and Sustainable Synthetic Strategies

The future of synthesizing 1-alkynylcyclopropanols is increasingly focused on green and sustainable methodologies. thieme-connect.de Traditional methods, while effective, often rely on stoichiometric reagents and hazardous materials. Emerging strategies aim to mitigate these drawbacks by adhering to the principles of green chemistry, such as improving atom economy, using safer solvents, and employing catalytic processes. wikipedia.orgacsgcipr.org

A significant trend is the move away from classical methods like the Kulinkovich and Simmons-Smith reactions, which often require superstoichiometric amounts of organometallic reagents. chemrxiv.orgorganic-chemistry.org Future research will likely prioritize the development of catalytic, metal-free, or reusable catalyst systems. rsc.orgresearchgate.netrsc.org For instance, the use of water as a solvent has been shown to dramatically increase reaction efficiency in some cyclopropanation reactions, offering an environmentally benign alternative to traditional organic solvents. rsc.org

The use of hazardous reagents like diazomethane (B1218177), a common precursor for cyclopropanation, is being re-evaluated. wikipedia.orgdigitellinc.com Flow chemistry protocols are emerging as a key technology to handle such reactive intermediates safely and on a scalable level. digitellinc.comacs.org Similarly, photoredox and organocatalysis are providing new, more sustainable pathways to cyclopropanol (B106826) synthesis that avoid harsh reagents and conditions. chemrxiv.orgchemistryviews.org The development of one-pot, multicomponent reactions that build the 1-alkynylcyclopropanol core and introduce further complexity in a single operation represents a highly efficient and sustainable frontier. rsc.org

Table 1: Comparison of Synthetic Strategies for Cyclopropanols

| Method | Typical Reagents | Advantages | Disadvantages | Future Direction |

|---|---|---|---|---|

| Kulinkovich Reaction | Esters, Grignard Reagents, Ti(IV) catalyst | High yield for 1-substituted cyclopropanols organic-chemistry.org | Stoichiometric, metal-based | Catalytic variants, reduced waste |

| Simmons-Smith Reaction | Alkenes, Diiodomethane (B129776), Zn-Cu couple | Well-established, reliable chemrxiv.org | Stoichiometric zinc, halogenated reagents | Safer carbenoids, catalytic versions |

| Diazo-based Methods | Alkenes, Diazomethane | High atom economy (N₂ byproduct) wikipedia.org | Explosive/toxic reagent | Safer generation (flow), metal-free catalysis |

| Photoredox Catalysis | Michael acceptors, diiodomethane, Ru-catalyst | Mild conditions, radical pathways chemistryviews.org | Requires photocatalyst, light source | Visible-light catalysts, broader scope |

| On-Water Synthesis | Diazo compounds, alkenes | Environmentally friendly, high efficiency rsc.org | Substrate scope limitations | Expansion to alkynyl systems |

Exploration of New Catalytic Systems for Transformations

The strain-release-driven reactivity of 1-alkynylcyclopropanols makes them ideal substrates for catalytic transformations. While established catalysts based on gold, cobalt, and rhodium have been pivotal in demonstrating ring-opening and rearrangement reactions, the future lies in discovering new catalytic systems with improved selectivity, broader substrate scope, and novel reaction pathways. nih.govrsc.orgnih.govnih.gov

Emerging Catalytic Platforms:

Photoredox and Nickel Dual Catalysis: This combination has emerged as a powerful tool for the asymmetric β-arylation of cyclopropanols. rsc.orgresearchgate.netrsc.org The system enables the generation of radical intermediates under mild conditions, facilitating cross-coupling reactions that were previously challenging. rsc.org Future work will likely expand this concept to alkynylcyclopropanols and explore other coupling partners.

Copper and Iron Catalysis: Inexpensive and abundant, copper and iron catalysts are attractive for developing sustainable chemical processes. nih.govresearchgate.net Copper-catalyzed ring-opening cross-couplings have been developed for the synthesis of complex molecules containing all-carbon quaternary centers. nih.gov Iron-catalyzed ring-opening of cyclopropanols offers an eco-friendly route to 1,6-diketones. researchgate.net The exploration of these earth-abundant metals for new transformations of 1-alkynylcyclopropanols is a key research area.

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing field. organic-chemistry.orgnih.govprinceton.edu Organocatalysts, such as chiral amines or N-heterocyclic carbenes, can activate substrates in unique ways, enabling highly enantioselective transformations. units.itsigmaaldrich.com Applying organocatalytic activation modes to 1-alkynylcyclopropanols could unlock novel, asymmetric reactions that are difficult to achieve with metal-based systems.

A significant challenge and opportunity is the catalytic, enantioselective functionalization of cyclopropanols without ring-opening, a feat that has proven difficult due to the high propensity for ring cleavage. acs.org The development of catalysts that can selectively promote reactions at the alcohol or alkyne moiety while preserving the cyclopropane (B1198618) ring would be a major breakthrough.

Integration into Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow manufacturing and automated synthesis is a major trend in modern chemistry, offering enhanced safety, scalability, and reproducibility. digitellinc.comacs.org For the chemistry of 1-alkynylcyclopropanols, these technologies offer compelling advantages.

The synthesis of cyclopropanes often involves highly reactive or hazardous intermediates, such as diazomethane. Flow reactors provide a means to generate and consume these species in situ, minimizing the risks associated with their accumulation in batch reactors. digitellinc.com This has been successfully demonstrated for the scalable synthesis of cyclopropanols. chemrxiv.orgrsc.org Furthermore, photochemical reactions, which are increasingly used in photoredox catalysis, are particularly well-suited for flow chemistry, which allows for uniform irradiation and efficient light penetration. digitellinc.comchemrxiv.org

Looking forward, the complete integration of synthesis, purification, and analysis into fully automated platforms is a key goal. sigmaaldrich.com For 1-alkynylcyclopropanol chemistry, this could mean creating systems where starting materials are introduced and a library of diverse derivatives is produced through sequential, automated catalytic steps. Such platforms would dramatically accelerate the discovery of new reactivity and the synthesis of novel compounds for screening in materials science and medicinal chemistry. organic-chemistry.org

Computational Design of Novel Reactivity and Molecular Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. numberanalytics.com In the context of 1-alkynylcyclopropanol chemistry, computational studies have provided deep insights into complex reaction mechanisms, rationalized the regioselectivity of ring-opening reactions, and explained the role of catalysts. digitellinc.comnih.govnih.govacs.org

The future direction is to move beyond retrospective analysis and toward the de novo computational design of new reactions and catalysts. By modeling hypothetical transition states and reaction pathways, researchers can screen for novel transformations of 1-alkynylcyclopropanols before attempting them in the lab. numberanalytics.com

Key Areas for Future Computational Research:

Predictive Catalyst Design: Computation can be used to design ligands for metal catalysts or to create novel organocatalysts that are predicted to favor a specific, desired reaction pathway (e.g., functionalization without ring-opening) or to enhance enantioselectivity. researchgate.net

Mechanism Elucidation: As more complex, multicatalytic systems are developed (e.g., photoredox/metal dual catalysis), DFT and other computational methods will be crucial for untangling the intricate mechanisms and identifying the key intermediates and rate-determining steps. rsc.orgacs.orgnih.gov

Designing New Architectures: Computational tools can help predict the properties of novel molecular architectures derived from 1-alkynylcyclopropanols. For instance, the electronic and structural properties of polymers or other advanced materials incorporating these building blocks could be modeled to guide synthetic efforts toward materials with desired functions.

Mechanistic studies have already confirmed the involvement of gold(I) carbene intermediates and have been used to understand the divergent reactivity observed with cobalt catalysts. rsc.orgnih.gov As computational power and methods improve, their predictive capability will become a primary engine for innovation in this field.

Expanding Applications in Advanced Materials Science

While much of the research on cyclopropanes has been driven by their applications in medicinal chemistry, the unique structural and reactive properties of 1-alkynylcyclopropanols make them intriguing building blocks for advanced materials. nih.govrsc.orgwikipedia.org This area remains relatively unexplored and represents a significant frontier.

Future research may focus on incorporating the 1-(1-hexynyl)cyclopropanol unit, or derivatives thereof, into polymeric structures. The alkyne group is a versatile handle for polymerization reactions, including click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form highly functionalized polymers like poly-triazoles. mdpi.com The rigid, three-dimensional nature of the cyclopropane unit could impart unique conformational constraints and properties to a polymer backbone. One study has noted the synthesis of a conjugated ladder polymer that utilized an alkynylcyclopropane rearrangement, highlighting the potential for these motifs in creating complex macromolecular structures. rsc.org

Furthermore, the controlled ring-opening of cyclopropanol moieties within a polymer could be used as a stimulus-responsive mechanism to alter material properties. For example, a polymer containing these units could be designed to degrade or change its solubility upon exposure to a specific chemical or electrochemical stimulus. chemrxiv.org Recently, cyclopropanol has been described as an electrochemically activated "warhead" for bioconjugation, demonstrating its potential as a functional group for modifying biological materials like proteins. chemrxiv.org This concept could be extended to synthetic materials, using the cyclopropanol as a latent reactive site for surface functionalization or cross-linking. The biosynthetic production of cyclopropanol-containing natural products, known as toblerols, further suggests that these motifs can be incorporated into complex molecular scaffolds with specific functions. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic strategies for preparing 1-(1-hexynyl)cyclopropanol?

- Methodological Answer : The synthesis of 1-alkynyl cyclopropanols, including 1-(1-hexynyl)cyclopropanol, typically involves nucleophilic addition of organometallic reagents (e.g., Grignard or organozinc reagents) to 1-sulfonylcyclopropanols. These sulfonyl precursors act as cyclopropanone surrogates. Three key protocols are:

- Method A : Direct addition of organomagnesium bromides (2.2 equiv) in THF at 0°C to room temperature .

- Method B : Sequential addition of methylmagnesium bromide (0.95 equiv) at −78°C, followed by alkynylmagnesium bromide (1.2 equiv), enabling controlled reactivity .

- Method C : Use of zinc chloride and TMSCH₂MgCl to stabilize intermediates, followed by alkynyl reagent addition .

- Key Considerations : Optimize stoichiometry and temperature to minimize side reactions like β-elimination.

Q. How can the structure of 1-(1-hexynyl)cyclopropanol be confirmed experimentally?

- Methodological Answer : Characterization relies on:

- X-ray Crystallography : Resolves cyclopropane ring geometry and substituent orientation (e.g., CCDC 2015376 for analogous compounds) .

- NMR Spectroscopy : Diagnostic signals include downfield-shifted cyclopropane protons (δ 1.5–2.5 ppm) and alkynyl proton coupling patterns .

- HRMS : Validates molecular formula (e.g., C₉H₁₂O for 1-(1-hexynyl)cyclopropanol) .

Advanced Research Questions

Q. What strategies enable diastereoselective synthesis of 1-(1-hexynyl)cyclopropanol?

- Methodological Answer : Enantioenriched 1-sulfonylcyclopropanols serve as chiral precursors. For example, using (R)- or (S)-configured sulfonyl groups directs facial selectivity during organometallic addition. High diastereoselectivity (>10:1 dr) is achievable with sp³-hybridized nucleophiles (e.g., alkyl Grignard reagents) under mild conditions .

- Mechanistic Insight : Steric effects from the sulfonyl group and transition-state ring strain govern stereochemical outcomes .

Q. How does 1-(1-hexynyl)cyclopropanol participate in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : The alkynyl substituent enables functionalization via:

- Carbopalladation : Palladium catalysts mediate regioselective addition of aryl halides to the triple bond, forming trisubstituted dienones after cyclopropane ring opening .

- Cyclopropane Ring Opening : Acidic conditions or electrophilic reagents (e.g., halogens) cleave the strained ring, generating allylic alcohols or ketones for downstream derivatization .

Q. What analytical challenges arise in quantifying reaction intermediates during 1-(1-hexynyl)cyclopropanol synthesis?

- Methodological Answer : Key challenges include:

- Transient Cyclopropanone Intermediates : Trapped via in situ IR or low-temperature NMR to monitor equilibration with sulfonyl precursors .

- Byproduct Identification : Use LC-MS/MS to detect β-elimination products (e.g., enones) under suboptimal reaction conditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of 1-(1-hexynyl)cyclopropanol under basic conditions?

- Resolution : Stability varies with substituent electronics. Electron-deficient alkynyl groups (e.g., hexynyl) stabilize the cyclopropanol via conjugation, reducing ring-opening rates. In contrast, electron-rich substituents accelerate decomposition to allylic ketones. Always validate stability via control experiments in the intended reaction medium .

Applications in Natural Product Synthesis

Q. How is 1-(1-hexynyl)cyclopropanol utilized as a homoenolate equivalent?

- Methodological Answer : The cyclopropanol ring undergoes strain-driven ring-opening with electrophiles (e.g., Br₂ or I₂), generating γ-substituted ketones. This reactivity mimics homoenolate behavior, enabling C–C bond formation at the β-position. For example, bromination yields γ-bromo ketones for further cross-coupling .

Experimental Design Considerations

Q. What safety protocols are essential when handling 1-(1-hexynyl)cyclopropanol?

- Guidelines :